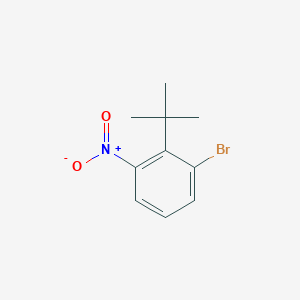

1-Bromo-2-(tert-butyl)-3-nitrobenzene

Description

1-Bromo-2-(tert-butyl)-3-nitrobenzene is a substituted aromatic compound featuring a benzene ring with bromine at position 1, a bulky tert-butyl group at position 2, and a nitro group at position 2. This arrangement creates unique steric and electronic effects. The tert-butyl group is a strong electron donor via hyperconjugation, while the nitro group is electron-withdrawing, leading to polarized reactivity. The compound’s steric profile, dominated by the tert-butyl group, influences its solubility, crystallinity, and reactivity in synthetic pathways.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

1-bromo-2-tert-butyl-3-nitrobenzene |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)9-7(11)5-4-6-8(9)12(13)14/h4-6H,1-3H3 |

InChI Key |

WICKDQGEVXDWGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-2-(tert-butyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Nucleophilic Substitution: Products include 2-(tert-butyl)-3-nitrophenol, 2-(tert-butyl)-3-nitroaniline, or 2-(tert-butyl)-3-nitrothiophenol.

Reduction: The major product is 2-(tert-butyl)-3-aminobromobenzene.

Oxidation: Products include tert-butyl alcohol or tert-butyl hydroperoxide.

Scientific Research Applications

1-Bromo-2-(tert-butyl)-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: Researchers use it to study the effects of nitro and tert-butyl groups on biological systems, including enzyme interactions and cellular responses.

Medicinal Chemistry: It is investigated for its potential as a building block in the design of new drugs with specific biological activities.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

Reduction: The nitro group undergoes a series of electron transfer reactions, leading to the formation of an amino group.

Oxidation: The tert-butyl group undergoes oxidation through the formation of radical intermediates, resulting in the formation of alcohol or hydroperoxide.

Comparison with Similar Compounds

1-Bromo-2-(2-bromophenoxy)-3-nitrobenzene (3d)

- Structure: Contains a phenoxy substituent instead of tert-butyl.

- Reactivity: The phenoxy group is less bulky, enabling easier nucleophilic substitution at the bromine site compared to the sterically hindered tert-butyl analogue. Reduction of the nitro group in 3d yields 3-bromo-2-(2-bromophenoxy)aniline (4d), demonstrating nitro-to-amine conversion feasibility .

- Physical Properties: Higher solubility in polar solvents (e.g., DMSO) due to the polar phenoxy group, unlike the hydrophobic tert-butyl derivative.

1-Bromo-2-nitrobenzene

- Structure : Lacks the tert-butyl group, simplifying steric interactions.

- Physical Properties : Lower molecular weight (202.01 g/mol vs. ~274.12 g/mol for the tert-butyl analogue) and lower melting point (liquid at room temperature vs. likely solid) .

- Reactivity : Bromine is more accessible for substitution (e.g., Suzuki coupling) due to reduced steric hindrance.

1-Bromo-2-(bromomethyl)-3-nitrobenzene

- Structure : Features a bromomethyl group instead of tert-butyl.

- Reactivity : The bromomethyl group acts as a reactive handle for alkylation or elimination, contrasting with the inert tert-butyl group .

- Applications : Used in polymer crosslinking, whereas the tert-butyl analogue may serve as a directing group in catalysis.

Physical and Spectral Properties

Melting Points

Solubility

Spectroscopy

Substitution Reactions

- Bromine Reactivity : In 1-bromo-2-nitrobenzene, bromine undergoes facile Suzuki coupling. The tert-butyl analogue may require harsher conditions (e.g., Pd catalysis under microwave irradiation) due to steric hindrance .

- Nitro Group Reduction : Similar to 3d → 4d , the nitro group in the tert-butyl compound can be reduced to an amine, but steric effects may slow reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.